![molecular formula C27H31N5O3S B2549077 2-((2-(2-(ブチルアミノ)-2-オキソエチル)-3-オキソ-2,3-ジヒドロイミダゾ[1,2-c]キナゾリン-5-イル)チオ)-N-(m-トリル)ブタンアミド CAS No. 1022234-70-3](/img/structure/B2549077.png)
2-((2-(2-(ブチルアミノ)-2-オキソエチル)-3-オキソ-2,3-ジヒドロイミダゾ[1,2-c]キナゾリン-5-イル)チオ)-N-(m-トリル)ブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature .科学的研究の応用
双状態発光
この化合物は、双状態発光特性について研究されています 。この特性は、特に異なる状態において光を放射できる材料が非常に求められるオプトエレクトロニクスの分野で役立ちます。 この化合物の双状態発光は、新しい発光デバイスの開発に利用できる可能性があります .
2,3-縮合キナゾリノン類の合成
この化合物は、医薬品化学および医薬化学において重要な構造単位である2,3-縮合キナゾリノンの一種です 。 これらの化合物は、抗炎症、抗結核、抗ウイルス、抗がん活性など、さまざまな生物学的および薬理学的活性を示します 。 2,3-縮合キナゾリノン類の合成は、近年、新しい戦略が開発されるなど、大きな進歩を遂げています .
発光特性
この化合物は、発光特性について研究されています 。 これらの特性により、蛍光プローブおよび生物学的イメージングにおける使用のための潜在的な候補となります 。 この化合物の構造に基づく蛍光プローブが開発され、生物学的研究のための新しいツールを提供しています .
環境感受性プローブ
この化合物の発光特性は、環境感受性プローブの開発にも適しています 。 これらのプローブは、環境の変化に応答することができ、環境条件や変化を監視するために役立ちます .
創薬
前述のように、2,3-縮合キナゾリノン類は、さまざまな生物学的および薬理学的活性を示します 。これは、それらを新しい薬剤の開発のための潜在的な候補にします。 この化合物は、新しい抗炎症、抗結核、抗ウイルス、および抗がん薬の開発に利用できる可能性があります .
材料科学
この化合物の双状態発光や発光特性などのユニークな特性は、材料科学での使用のための潜在的な候補となっています 。これは、独自の特性を持つ新しい材料の開発に利用できる可能性があります。
作用機序
Target of Action
The compound 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These two proteins play crucial roles in cellular signaling networks and are often targeted in cancer treatments .
Mode of Action
The compound interacts with its targets, PI3K and HDAC, by binding to their active sites, thereby inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The inhibition of PI3K and HDAC by 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide affects multiple biochemical pathways. PI3K is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, while HDAC is involved in the regulation of gene expression . The disruption of these pathways can lead to the death of cancer cells .
Result of Action
The molecular and cellular effects of 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide’s action include the disruption of normal cellular signaling networks and the induction of multiple epigenetic modifications . These changes can lead to the death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide. For instance, quinazolinone derivatives have been found to exhibit good luminescence properties, suggesting potential applications in bioimaging . This indicates that the compound’s action could be visualized and tracked within a biological system, providing valuable information about its distribution and effects .
特性
IUPAC Name |
2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3S/c1-4-6-14-28-23(33)16-21-26(35)32-24(30-21)19-12-7-8-13-20(19)31-27(32)36-22(5-2)25(34)29-18-11-9-10-17(3)15-18/h7-13,15,21-22H,4-6,14,16H2,1-3H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIBSGIOILHREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
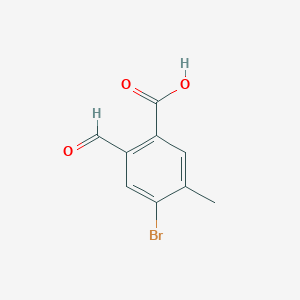
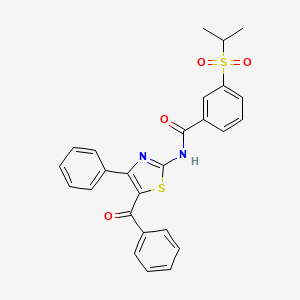
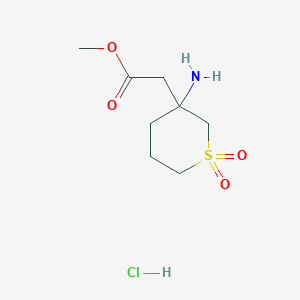
![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)
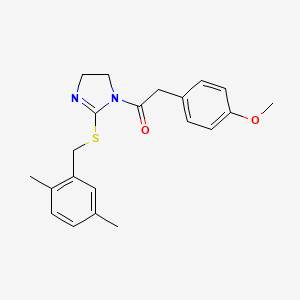
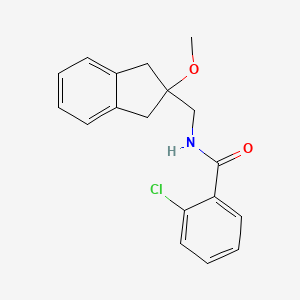
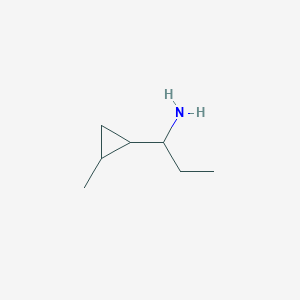
![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)
![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)
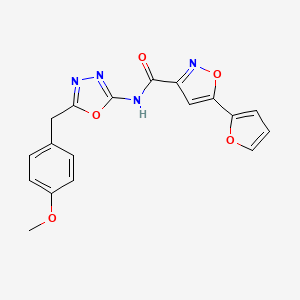
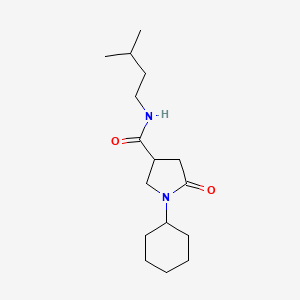
![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)
![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)
